Attenol B (6,8-Dioxabicyclo[3.2.1]octane Core) vs. Attenol A (Spiroketal Core): 2-Fold Cytotoxicity Enhancement Driven Solely by Scaffold Topology
In a direct head-to-head comparison within the same study, attenol B—bearing a 6,8-dioxabicyclo[3.2.1]octane core—exhibited an IC₅₀ of 12 μg/mL against P388 murine leukemia cells, compared to 24 μg/mL for attenol A, which contains a [5,6]-spiroketal core yet has identical side-chain functionality [1]. The 2-fold difference in cytotoxicity is attributable exclusively to the replacement of the spiroketal with the dioxabicyclo[3.2.1]octane framework, as confirmed by acid-catalyzed isomerization studies showing interconversion between the two forms [1].
| Evidence Dimension | In vitro cytotoxicity (IC₅₀, P388 murine leukemia cell line) |
|---|---|
| Target Compound Data | IC₅₀ = 12 μg/mL (attenol B, 6,8-dioxabicyclo[3.2.1]octane core) |
| Comparator Or Baseline | IC₅₀ = 24 μg/mL (attenol A, [5,6]-spiroketal core; identical side chains) |
| Quantified Difference | 2.0-fold lower IC₅₀ (2× more potent); identical side-chain composition |
| Conditions | P388 murine leukemia cell line viability assay; structures confirmed by 2D NMR and total synthesis |
Why This Matters
Procuring the dioxabicyclo[3.2.1]octane scaffold rather than a spiroketal building block directly enables access to the 2-fold more cytotoxic isomer, a critical consideration for medicinal chemistry programs targeting anticancer leads.
- [1] Arai M, Niikawa H, Kobayashi M. Asymmetric total synthesis of (+)-attenol B. Bioorg Med Chem Lett. 2015;25(3):527-529. (Attenol A IC₅₀ 24 μg/mL; Attenol B IC₅₀ 12 μg/mL; P388 cells). View Source
